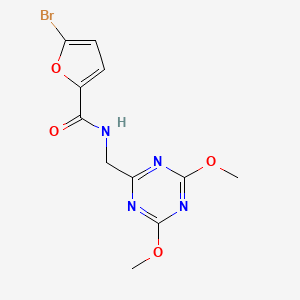

5-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions including bromination, methoxylation, and oxidation . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q compounds, was readily synthesized in two steps by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include condensation of carboxylic acids and amines to the corresponding amides . The reaction mechanism typically involves the formation of an active ester followed by a nucleophilic attack .Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

It may be involved in reactions similar to the suzuki–miyaura coupling . In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .

Result of Action

The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could play a role in the formation of new carbon–carbon bonds in organic molecules . This could lead to significant changes in the structure and function of these molecules.

Action Environment

The suzuki–miyaura coupling reactions, which this compound may be involved in, are known to be influenced by various factors, including the nature of the organic groups involved, the presence of a palladium catalyst, and the reaction conditions .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using BTF in lab experiments is its ability to crosslink biomolecules, which enables the development of new methods for studying their structure and function. BTF is also easy to synthesize and has a high yield, which makes it cost-effective. However, the main limitation of using BTF is its potential toxicity, which requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for the use of BTF in scientific research. One potential direction is the development of new methods for studying protein-ligand interactions using BTF as a labeling agent. Another potential direction is the development of new antibiotics based on the antimicrobial properties of BTF. Additionally, BTF could be used in the development of new materials with unique properties, such as hydrogels, which could have potential applications in drug delivery and tissue engineering.

Conclusion

In conclusion, BTF is a chemical compound with a wide range of applications in scientific research. Its ability to crosslink biomolecules has led to the development of new methods for studying the structure and function of proteins, peptides, and nucleic acids. BTF has also shown potential as an antimicrobial agent and has potential applications in the development of new materials. While there are limitations to using BTF in lab experiments, its advantages make it a valuable tool for scientific research.

Synthesemethoden

BTF can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-bromo-2-furoic acid with 4,6-dimethoxy-1,3,5-triazin-2-amine in the presence of N-methylmorpholine. The resulting compound is then treated with methyl iodide to produce BTF. This synthesis method has been optimized to produce high yields of BTF with high purity.

Wissenschaftliche Forschungsanwendungen

BTF has been extensively used in scientific research as a crosslinking agent. It has been used to crosslink proteins, peptides, and nucleic acids, which has led to the development of new methods for studying the structure and function of these biomolecules. BTF has also been used as a labeling agent for proteins and peptides, which has enabled the development of new techniques for studying protein-protein interactions and protein-ligand interactions.

Biochemische Analyse

Biochemical Properties

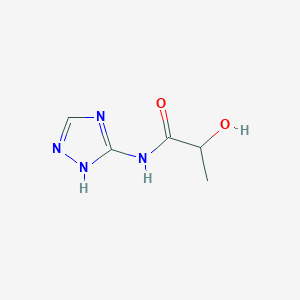

The compound, 5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide, is commonly used for the activation of carboxylic acids, particularly for amide synthesis This suggests that it may interact with enzymes and proteins involved in these biochemical reactions

Molecular Mechanism

It is known to form carboxylic acid derivatives through a typical mechanism involving the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule

Metabolic Pathways

It is known to be involved in the activation of carboxylic acids

Eigenschaften

IUPAC Name |

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O4/c1-18-10-14-8(15-11(16-10)19-2)5-13-9(17)6-3-4-7(12)20-6/h3-4H,5H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGVNGFIKXKPTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2997140.png)

![Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate](/img/structure/B2997141.png)

![5-bromo-2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2997145.png)

![methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2997153.png)